Product packaging for 1-(2,5-Difluoropyridin-3-yl)ethanone(Cat. No.:CAS No. 1505516-30-2)

1-(2,5-Difluoropyridin-3-yl)ethanone

Cat. No.: B2487873
CAS No.: 1505516-30-2
M. Wt: 157.12
InChI Key: NPYLCUURNHMXHV-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Pyridine-Containing Scaffolds in Organic Chemistry

Fluorinated pyridine (B92270) scaffolds are of paramount importance in organic chemistry, primarily due to the unique properties that fluorine atoms impart to a molecule. The introduction of fluorine can significantly alter a compound's physical, chemical, and biological properties. These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are crucial parameters in drug design and discovery. The pyridine ring itself is a common motif in many biologically active compounds. When combined with fluorine atoms, the resulting fluorinated pyridine scaffolds often exhibit enhanced biological activity, making them highly sought after in the development of new therapeutic agents.

Overview of Key Research Avenues for 1-(2,5-Difluoropyridin-3-yl)ethanone

Research involving this compound is primarily concentrated on its utility as a synthetic intermediate. The presence of the ketone functional group allows for a wide range of chemical transformations, including but not limited to, reduction to alcohols, conversion to amines via reductive amination, and participation in various condensation reactions to form heterocyclic systems. These transformations pave the way for the synthesis of a diverse library of compounds for biological screening.

A particularly promising area of investigation is the use of this compound in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyridine scaffold is a known pharmacophore for many kinase inhibitors, and the difluoro substitution pattern of this compound can offer advantages in terms of potency and selectivity. mdpi.com Researchers are exploring the synthesis of novel kinase inhibitors by incorporating this fluorinated pyridine moiety into larger, more complex molecular architectures. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and are summarized in the table below. nih.gov

PropertyValue
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol
IUPAC Name This compound
CAS Number 1505516-30-2
SMILES CC(=O)C1=C(N=CC(=C1)F)F
InChI InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
InChIKey NPYLCUURNHMXHV-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO B2487873 1-(2,5-Difluoropyridin-3-yl)ethanone CAS No. 1505516-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluoropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYLCUURNHMXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,5 Difluoropyridin 3 Yl Ethanone and Its Chemical Derivatives

Strategies for the Direct Synthesis of the 1-(2,5-Difluoropyridin-3-yl)ethanone Core Structure

The direct synthesis of this compound presents a challenge due to the electron-deficient nature of the pyridine (B92270) ring, which is further deactivated by the presence of two fluorine atoms. Standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation are generally ineffective for such systems. However, several plausible strategies can be envisaged, primarily revolving around the acylation of a pre-formed 2,5-difluoropyridine ring or the construction of the ring from acyclic precursors.

One potential route involves the metalation of 2,5-difluoropyridine followed by acylation. Treatment of 2,5-difluoropyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could lead to deprotonation at the C-3 position, creating a nucleophilic organolithium species. Subsequent reaction with an acetylating agent, like acetyl chloride or N,N-dimethylacetamide, would introduce the ethanone (B97240) moiety. The regioselectivity of the metalation is a critical factor in this approach.

Alternatively, a nucleophilic addition to a nitrile precursor offers a viable pathway. Starting with 2,5-difluoro-3-cyanopyridine, the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, would form an intermediate imine. Subsequent acidic hydrolysis of this imine would then yield the desired ketone, this compound. This method's success hinges on the availability of the cyanopyridine starting material.

A patent exists detailing the synthesis of the precursor 2,5-difluoropyridine itself, which can be prepared from 2,5-dichloropyridine via a halogen exchange reaction using a fluorinating agent like potassium fluoride (B91410). google.com

Rationalized Approaches for Fluorine Introduction in Pyridine Systems

The introduction of fluorine atoms onto a pyridine ring is a crucial aspect of synthesizing compounds like this compound. Several methodologies have been developed for this purpose, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Fluorination

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the fluorination of pyridine rings, particularly when the ring is substituted with good leaving groups (such as chloro or nitro groups) at positions activated towards nucleophilic attack (typically the 2- and 4-positions). The reaction of a chloropyridine with a fluoride source, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent at elevated temperatures can effectively replace the chlorine atom with fluorine. The presence of electron-withdrawing groups on the pyridine ring enhances the rate of SNAr reactions.

Halogen Exchange Methodologies in Fluoropyridine Synthesis

Halogen exchange (HALEX) is a specific type of SNAr reaction that is widely used for the synthesis of fluorinated pyridines. This method involves the exchange of a halogen, typically chlorine or bromine, for fluorine using a fluoride salt. A patent describes the preparation of 2,5-difluoropyridine from 2,5-dichloropyridine, highlighting the industrial applicability of this methodology. google.com The efficiency of the HALEX reaction is influenced by factors such as the choice of fluoride source, solvent, temperature, and the presence of phase-transfer catalysts.

ReactantFluorinating AgentSolventProductReference
2,5-DichloropyridinePotassium FluorideSulfolane2,5-Difluoropyridine google.com
2,3,5,6-TetrachloropyridinePotassium FluorideN-Methyl-2-pyrrolidone2,6-Difluoro-3,5-dichloropyridineEuropean Patent EP0146924A2

Exploration of C-F Bond Cleavage Protocols in Poly-Substituted Pyridines

While seemingly counterintuitive, the selective cleavage of C-F bonds in polyfluorinated pyridines can be a strategic approach to synthesize less fluorinated derivatives. This methodology is particularly useful when the desired substitution pattern is not readily accessible through direct fluorination. These reactions often proceed through radical intermediates or involve transition metal catalysis.

Electrophilic Fluorination Techniques Applicable to Pyridine Rings

Electrophilic fluorination offers an alternative to nucleophilic methods for the introduction of fluorine onto pyridine rings. Reagents such as Selectfluor® (F-TEDA-BF4) are powerful electrophilic fluorinating agents capable of fluorinating a variety of aromatic and heteroaromatic compounds. The regioselectivity of electrophilic fluorination on substituted pyridines can be influenced by the electronic nature of the existing substituents.

Functionalization and Derivatization of the Ethanone Moiety

The ethanone group of this compound is a versatile handle for further molecular elaboration. The carbonyl group and the adjacent methyl group offer multiple sites for chemical modification.

The carbonyl group can undergo a variety of classical reactions. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Reaction with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols. The carbonyl group can also be converted into an oxime or a hydrazone, which can then participate in further transformations.

The methyl group, being alpha to the carbonyl, possesses acidic protons and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position. For instance, alkylation with alkyl halides, aldol (B89426) condensation with aldehydes, and acylation with acyl chlorides are all possible transformations.

Below is a table summarizing potential derivatization reactions of the ethanone moiety:

Reaction TypeReagent(s)Product Type
ReductionNaBH4Secondary Alcohol
Grignard ReactionRMgX, then H3O+Tertiary Alcohol
Wittig ReactionPh3P=CHRAlkene
Aldol CondensationRCHO, Baseα,β-Unsaturated Ketone
α-HalogenationNBS or Br2α-Halo Ketone

Acylation Reactions (e.g., Friedel-Crafts Variants) for Ethanone Introduction

The introduction of an ethanone (acetyl) group onto an aromatic ring is a fundamental transformation, typically accomplished via Friedel-Crafts acylation. wikipedia.org This class of reactions involves the reaction of an aromatic compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. youtube.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. youtube.com

For the synthesis of this compound, a Friedel-Crafts-type acylation would involve the reaction of 2,5-difluoropyridine with an acetylating agent like acetyl chloride or acetic anhydride. The choice of Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is critical. However, the presence of the nitrogen atom in the pyridine ring can complicate the reaction, as it can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack. Therefore, modifications to the standard Friedel-Crafts protocol are often necessary for pyridine substrates.

ReactantAcylating AgentCatalystProduct
2,5-DifluoropyridineAcetyl ChlorideAlCl₃This compound
2,5-DifluoropyridineAcetic AnhydrideAlCl₃This compound

This table represents a generalized scheme for the Friedel-Crafts acylation to produce the target compound. Specific reaction conditions and yields would be dependent on the optimization of these components.

Ketone Reactivity for Advanced Derivatization (e.g., Oxime Formation, N-Alkylation)

The ketone functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Oxime Formation: Ketones readily react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is a condensation reaction where the carbonyl oxygen is replaced by the =N-OH group. The resulting oxime can exist as E/Z isomers and serves as a precursor for other functional groups or as a bioactive moiety itself.

N-Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated using various alkylating agents. However, achieving regioselective N-alkylation over O-alkylation in pyridone-like structures can be challenging due to tautomerism. organic-chemistry.org For pyridine ketones, direct N-alkylation can be achieved with alkyl halides or other electrophiles. Studies on related bis(imino)pyridine systems have shown that reactions with organometallic reagents like MeLi, MgR₂, and ZnR₂ can lead to N-alkylation products, sometimes followed by rearrangement. nih.gov The process can even proceed via single electron-transfer pathways. nih.gov A practical method for the regioselective N-alkylation of 2-pyridones with α-keto esters has been developed, proceeding under mild conditions via a deoxygenation process. organic-chemistry.orgbohrium.com

Starting MaterialReagent(s)Reaction TypeProduct
This compoundHydroxylamine (NH₂OH)Oxime FormationThis compound oxime
2-Pyridone derivativeα-Keto ester, P(NMe₂)₃N-AlkylationN-alkylated 2-pyridone
2,6-bis(α-iminoalkyl)pyridineMeLi, MgR₂, or ZnR₂N-AlkylationN-alkylated pyridine species

Application of Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Suzuki, Stille, Heck, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be synthesized or used as building blocks in these reactions.

Suzuki Reaction : This reaction couples organoboron compounds with organic halides or triflates. A study demonstrated the use of heteroaryl fluorosulfates as effective coupling partners in Suzuki reactions, allowing for the chemoselective synthesis of polysubstituted pyridines. nih.gov

Stille Reaction : The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org The efficiency of the Stille coupling can be significantly enhanced by the synergistic effect of copper(I) salts and fluoride ions, which broadens its scope for sterically hindered systems. organic-chemistry.org

Heck Reaction : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Negishi Reaction : The Negishi coupling joins an organozinc compound with an organic halide. researchgate.net This method has been successfully used to synthesize various fluorinated analogs of 2-benzylpyridine compounds. tandfonline.comresearchgate.net It is a key reaction for forming C-C bonds with a wide tolerance for functional groups. researchgate.net

Coupling ReactionKey ReactantsCatalyst System (Typical)Bond Formed
Suzuki Aryl/Vinyl Boronic Acid + Aryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²)
Stille Organostannane + Aryl/Vinyl Halide/TriflatePd catalyst (e.g., Pd(PPh₃)₄)C-C
Heck Alkene + Aryl/Vinyl HalidePd catalyst (e.g., Pd(OAc)₂), BaseC=C-C(sp²)
Negishi Organozinc Compound + Aryl/Vinyl/Alkyl HalidePd or Ni catalystC-C

Multicomponent Reaction Approaches in Constructing Related Pyridine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are atom-economical and can rapidly generate molecular diversity. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.org This method and its variations are widely used to construct a variety of functionalized pyridines. acsgcipr.org MCRs can be designed as [2+2+1+1] or [3+2+1] approaches to the pyridine ring. taylorfrancis.com Greener methodologies are continually being developed, utilizing techniques like microwave irradiation or aqueous reaction media to improve yields and reduce environmental impact. wikipedia.orgnih.gov

Investigations into Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is paramount in modern organic synthesis.

Regioselectivity: In pyridine chemistry, the position of substitution is influenced by the electronic nature of the ring and any existing substituents. The addition of nucleophiles to N-activated pyridinium (B92312) species can yield mixtures of 1,2- and 1,4-dihydropyridine products. researchgate.net The regioselectivity is highly dependent on the nature of the nucleophile, the activating group on the nitrogen, and any substituents on the pyridine ring. acs.orgnih.gov For instance, groups at the 4-position generally direct additions to the 2-position. acs.org The use of highly reactive pyridyne intermediates also offers a pathway to polyfunctionalized pyridines, although controlling the regioselectivity of nucleophilic attack on intermediates like 3,4-pyridyne has been a significant challenge. nih.govrsc.org

Stereoselectivity: Stereoselective synthesis aims to produce a specific stereoisomer of a product. Catalytic stereoselective dearomatization of pyridines is a powerful method for synthesizing chiral 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones, which are important structural motifs in bioactive molecules. mdpi.com These methods often rely on the dearomatization of pyridine derivatives to generate enantioenriched products. mdpi.com

Emerging Mechanochemical and Photoredox Methodologies for Fluorinated Pyridines

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient reaction methodologies.

Mechanochemistry: This approach involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. beilstein-journals.org Mechanochemical synthesis has been shown to be an efficient, solvent-minimized method for producing fluorinated heterocycles. cardiff.ac.uk For example, fluorinated tetrahydropyridazines have been synthesized in excellent yields using ball-milling techniques, comparable to or even better than conventional solution-based methods. cardiff.ac.ukrsc.orgresearchgate.net

Photoredox Catalysis: This field utilizes visible light to drive chemical reactions through single-electron transfer (SET) processes. acs.org Photoredox catalysis has emerged as a powerful strategy for C-H functionalization. nih.gov For pyridines, photochemical methods have been developed for their functionalization via the generation of pyridinyl radicals from pyridinium ions. iciq.orgunibo.itacs.org This approach enables distinct regioselectivity compared to classical methods and can be used for the alkylation and heteroarylation of unactivated C-H bonds. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 2,5 Difluoropyridin 3 Yl Ethanone

Reactivity Profile of the Difluoropyridine Ring System

The difluoropyridine core of 1-(2,5-difluoropyridin-3-yl)ethanone is characterized by a significant reduction in electron density due to the inductive and mesomeric effects of the fluorine substituents. This electron deficiency is the primary driver of its reactivity.

The electron-poor nature of the difluoropyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms act as strong activating groups for this type of transformation. The regioselectivity of nucleophilic attack is governed by the positions of the fluorine atoms and the acetyl group. The positions ortho and para to the activating fluorine atoms are the most likely sites for substitution.

In the case of this compound, the C2 and C5 positions are activated by the fluorine atoms. The acetyl group at the C3 position further withdraws electron density, enhancing the ring's susceptibility to nucleophilic attack. The outcome of the reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, studies on pentafluoropyridine (B1199360) have shown that reaction conditions and the molar ratio of reactants play a decisive role in the selectivity of nucleophilic substitution. rsc.org Under mildly basic conditions, nucleophilic attack often occurs at the C4 position of pentafluoropyridine, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound
NucleophilePotential Product(s)Anticipated Major RegioisomerGeneral Conditions
RO⁻ (e.g., NaOMe)1-(2-Methoxy-5-fluoropyridin-3-yl)ethanone or 1-(5-Methoxy-2-fluoropyridin-3-yl)ethanoneDependent on steric and electronic factorsBase in alcohol solvent
R₂NH (e.g., Piperidine)1-(2-(Piperidin-1-yl)-5-fluoropyridin-3-yl)ethanone or 1-(5-(Piperidin-1-yl)-2-fluoropyridin-3-yl)ethanoneDependent on reaction conditionsAmine, often with heating
SH⁻ (e.g., NaSH)1-(2-Mercapto-5-fluoropyridin-3-yl)ethanone or 1-(5-Mercapto-2-fluoropyridin-3-yl)ethanoneDependent on reaction conditionsSulfide salt in a polar solvent

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional strongly deactivating fluorine atoms and an acetyl group in this compound makes EAS reactions on this molecule particularly challenging. Such reactions would require harsh conditions and potent electrophiles.

Should an EAS reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the fluorine atoms and the acetyl group are meta-directing. Therefore, any electrophilic attack would be expected to occur at the C4 or C6 positions, which are meta to the existing substituents.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org For substituted pyridines, the directing ability of various functional groups has been studied.

In this compound, both the fluorine atoms and the acetyl group can act as directing groups. The relative directing ability of these groups and the steric environment around the potential deprotonation sites will determine the regioselectivity of metalation. The acetyl group is a known DMG, and the fluorine atom can also direct metalation to an adjacent position. organic-chemistry.org Studies on 2-fluoropyridines have shown that lithium diisopropylamide (LDA) can mediate ortholithiation. acs.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups onto the pyridine ring.

Table 2: Potential Metalation and Subsequent Electrophilic Quench of this compound
Position of MetalationDirecting Group(s)Electrophile (E+)Potential Product
C4Acetyl (C3) and Fluoro (C5)CO₂3-Acetyl-2,5-difluoropyridine-4-carboxylic acid
C6Fluoro (C5)(CH₃)₃SiCl1-(2,5-Difluoro-6-(trimethylsilyl)pyridin-3-yl)ethanone
C4Acetyl (C3) and Fluoro (C5)I₂1-(2,5-Difluoro-4-iodopyridin-3-yl)ethanone

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools for the formation of carbon-carbon bonds. nih.govscholaris.ca While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, fluorinated aromatic compounds can participate in these transformations. mdpi.com

Alternatively, the difluoropyridine ring can be functionalized for cross-coupling through prior metalation and conversion to a more reactive species, such as a boronic acid, boronic ester, or organozinc reagent. For example, a Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids has been reported. nih.govscholaris.ca This suggests that derivatization of this compound could open up avenues for cross-coupling reactions.

The redox behavior of pyridine and its derivatives is influenced by the nature of the substituents on the ring. The presence of electron-withdrawing groups, such as fluorine and acetyl, makes the pyridine ring more susceptible to reduction and more resistant to oxidation. The reduction of the difluoropyridine ring in this compound could potentially lead to the formation of dihydropyridine (B1217469) or piperidine (B6355638) derivatives, depending on the reducing agent and reaction conditions.

Oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridines. However, the electron-deficient nature of the ring in this compound would likely make this oxidation more difficult to achieve compared to unsubstituted pyridine.

Reactivity of the Ethanone (B97240) Functional Group and its Derived Species

The ethanone (acetyl) group at the C3 position of the difluoropyridine ring exhibits the typical reactivity of a ketone. This functional group provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Common reactions of the ethanone group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-(2,5-difluoropyridin-3-yl)ethanol.

Condensation Reactions: The ethanone can undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines can form hydrazones, while reaction with hydroxylamine (B1172632) can yield oximes. nih.gov Condensation with primary amines can lead to the formation of imines (Schiff bases).

Alpha-Halogenation: In the presence of a base and a halogen source, the methyl group of the ethanone can be halogenated.

Aldol (B89426) and Related Condensations: The enolizable nature of the ethanone allows it to participate in aldol-type condensation reactions with aldehydes or other ketones in the presence of an acid or base catalyst.

Synthesis of Heterocycles: The ethanone group can serve as a precursor for the synthesis of more complex heterocyclic systems. For instance, condensation with β-dicarbonyl compounds can lead to the formation of fused ring systems. evitachem.com

Table 3: Representative Reactions of the Ethanone Functional Group in this compound
Reagent(s)Reaction TypeProduct
NaBH₄, MeOHReduction1-(2,5-Difluoropyridin-3-yl)ethanol
H₂NNH₂, EtOHCondensationThis compound hydrazone
NH₂OH·HCl, BaseCondensationThis compound oxime
PhCHO, NaOH/EtOHAldol Condensation(E)-1-(2,5-Difluoropyridin-3-yl)-3-phenylprop-2-en-1-one

Condensation Reactions and Their Products

The acetyl group of this compound serves as a key handle for constructing more complex molecular architectures through condensation reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond at the carbon alpha to the carbonyl group or at the carbonyl carbon itself.

One of the most significant applications of this reactivity is in the synthesis of substituted pyrazoles. The reaction of this compound with hydrazines is a classic method for constructing the pyrazole (B372694) ring system. This transformation proceeds through an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole. The regioselectivity of this reaction can be influenced by the substitution on the hydrazine (B178648) and the reaction conditions. For instance, reaction with a substituted hydrazine like phenylhydrazine (B124118) would lead to two possible regioisomeric pyrazole products.

Furthermore, the methyl group of the acetyl moiety is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate as a nucleophile in various condensation reactions, such as the Claisen condensation with an ester to form a β-diketone. These resulting 1,3-dicarbonyl compounds are versatile intermediates for the synthesis of a wide array of heterocyclic systems.

Below is a representative table of potential condensation reactions and their products starting from this compound, based on established synthetic methodologies for related ketones.

ReagentReaction TypeProduct Class
Hydrazine HydrateKnorr Pyrazole SynthesisSubstituted Pyrazole
PhenylhydrazineKnorr Pyrazole Synthesis1-Phenyl-substituted Pyrazole
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)CondensationEnaminone
Ethyl Acetate (in the presence of a strong base)Claisen Condensationβ-Diketone

Functional Group Interconversions of the Acetyl Moiety

The acetyl group of this compound is amenable to a variety of functional group interconversions, allowing for the introduction of different functionalities at this position. These transformations include oxidation, reduction, and substitution reactions.

Reduction of the ketone can lead to either an alcohol or a fully reduced ethyl group, depending on the choice of reducing agent. For example, sodium borohydride would typically reduce the ketone to the corresponding secondary alcohol, 1-(2,5-Difluoropyridin-3-yl)ethanol. More vigorous reduction conditions, such as a Clemmensen or Wolff-Kishner reduction, would be required to completely remove the carbonyl oxygen and form 3-ethyl-2,5-difluoropyridine.

Conversely, the acetyl group can be oxidized. A common transformation for methyl ketones is the haloform reaction, where treatment with a halogen (e.g., bromine or iodine) in the presence of a base results in the formation of a carboxylic acid (pyridine-3-carboxylic acid derivative) and a haloform. Another oxidative transformation is the Baeyer-Villiger oxidation, where a peroxyacid is used to convert the ketone into an ester. The migratory aptitude of the aryl versus the methyl group will determine the final product. Theoretical studies on substituted acetophenones suggest that electron-withdrawing groups on the aryl ring can influence the transition state energies of these reactions.

The following table summarizes key functional group interconversions of the acetyl moiety.

Reagent(s)Reaction TypeProduct
Sodium Borohydride (NaBH₄)Reduction1-(2,5-Difluoropyridin-3-yl)ethanol
Zinc Amalgam, HClClemmensen Reduction3-Ethyl-2,5-difluoropyridine
Meta-Chloroperoxybenzoic Acid (m-CPBA)Baeyer-Villiger Oxidation2,5-Difluoropyridin-3-yl acetate
Bromine, Sodium HydroxideHaloform Reaction2,5-Difluoropyridine-3-carboxylic acid

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms by which this compound undergoes transformations is crucial for predicting its reactivity and optimizing reaction conditions. The electronic properties of the difluoropyridine ring significantly influence these pathways.

Studies of Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) pathways can be relevant in the reduction of ketones like this compound, particularly when using dissolving metal reducing agents. In such a mechanism, an electron is transferred from the metal (e.g., lithium or sodium) to the ketone, generating a radical anion, also known as a ketyl radical. This intermediate is highly reactive. In the presence of a proton source, it can be protonated to form a neutral radical, which can then accept a second electron and a second proton to yield the alcohol product. The reduction of acetophenones can be initiated by a concerted proton-electron transfer. The electron-withdrawing nature of the difluoropyridine ring would likely make the carbonyl carbon more electrophilic and thus more susceptible to such a reduction pathway compared to an unsubstituted acetophenone.

Characterization of Nucleophilic Attack Mechanisms

The carbonyl carbon of the acetyl group is electrophilic and is a prime target for nucleophilic attack. This is the initial step in many reactions, including reductions with hydrides and the formation of imines and hydrazones. The mechanism of nucleophilic acyl substitution typically involves a two-step process: nucleophilic attack to form a tetrahedral intermediate, followed by the departure of a leaving group. In the case of condensation reactions, the initial nucleophilic attack by a nitrogen nucleophile (like hydrazine) on the carbonyl carbon is followed by proton transfers and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone. The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, increases the electrophilicity of the carbonyl carbon, likely accelerating the rate of nucleophilic attack.

Role of Pyridinium (B92312) Salt Intermediates in Reaction Pathways

The nitrogen atom of the pyridine ring in this compound can be alkylated to form a pyridinium salt. This modification has a profound effect on the reactivity of the molecule. The formation of a positively charged pyridinium salt dramatically increases the electron-withdrawing nature of the ring, making the ring itself susceptible to nucleophilic attack. Nucleophiles can add to the pyridine ring, typically at the 2- or 6-position, leading to the formation of dihydropyridine derivatives. This reactivity can be exploited to synthesize a variety of substituted piperidines and other complex heterocyclic structures. The presence of the acetyl group at the 3-position would further influence the regioselectivity of this nucleophilic addition. The formation of pyridinium ylides from such salts is also a possibility, opening up pathways for cycloaddition reactions.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For 1-(2,5-Difluoropyridin-3-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.

The methyl protons (H-1') are anticipated to appear as a singlet in the upfield region of the spectrum, typically around 2.6 ppm. The aromatic protons (H-4 and H-6) will be located further downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the fluorine and carbonyl substituents. These protons will exhibit splitting patterns due to coupling with each other and with the fluorine atoms.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1'2.6s-
H-48.1ddJ(H4-F5) = 8.5, J(H4-H6) = 2.5
H-68.5dddJ(H6-F5) = 4.5, J(H6-F2) = 2.0, J(H6-H4) = 2.5

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound will show signals for each unique carbon atom, with their chemical shifts influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon (C=O) is expected to be the most downfield signal. The carbon atoms directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF).

CarbonPredicted Chemical Shift (δ, ppm)
C-1'26.5
C-2158.0 (d, ¹JCF ≈ 240 Hz)
C-3135.0
C-4140.0
C-5155.0 (d, ¹JCF ≈ 260 Hz)
C-6148.0
C=O195.0

d = doublet

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. The spectrum for this compound is expected to show two distinct signals corresponding to the two fluorine atoms at the C-2 and C-5 positions. The chemical shifts and coupling patterns provide valuable structural information.

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-70.0dJ(F2-H6) = 2.0
F-5-120.0ddJ(F5-H4) = 8.5, J(F5-H6) = 4.5

d = doublet, dd = doublet of doublets

To further confirm the structural assignments, various 2D NMR experiments would be employed:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, the C-1' (CH₃) and the aromatic CH carbons (C-4 and C-6) would appear as positive signals.

HHCOSY (Homonuclear Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In the HHCOSY spectrum of the target compound, a cross-peak would be expected between the aromatic protons H-4 and H-6, confirming their spatial proximity.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. For the aromatic protons, the TOCSY spectrum would show correlations not only between adjacent protons but also between more distant protons within the same spin system, further confirming the pyridine (B92270) ring structure.

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₇H₅F₂NO), the expected exact mass would be calculated and compared to the experimental value.

IonCalculated Exact Mass
[M+H]⁺158.0412
[M+Na]⁺180.0231

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules. In positive ion mode ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS/MS experiments can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the acetyl group or cleavage of the pyridine ring.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone)1690 - 1715 (strong)
C-F (Aromatic)1200 - 1300 (strong)
C=N (Pyridine ring)1550 - 1600 (medium)
C=C (Aromatic ring)1450 - 1550 (medium)
C-H (Aromatic)3000 - 3100 (weak)
C-H (Methyl)2850 - 2960 (weak)

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy) for Probing Electronic Structure

There is no specific UV-Vis spectroscopic data available in the public domain for this compound. This type of analysis would typically provide insights into the electronic transitions within the molecule, helping to understand the effects of the difluoropyridine and ethanone (B97240) functional groups on the compound's electronic structure.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound has been published. X-ray crystallography is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this data, the exact solid-state conformation of the molecule remains unconfirmed.

Elemental Analysis for Compositional Verification

Specific experimental data from the elemental analysis of this compound is not available in the reviewed literature. This technique is crucial for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. The theoretical elemental composition can be calculated from its chemical formula, C7H5F2NO, as presented in the table below.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011784.07753.51%
HydrogenH1.00855.0403.21%
FluorineF18.998237.99624.18%
NitrogenN14.007114.0078.91%
OxygenO15.999115.99910.18%
Total 157.119 100.00%

Computational and Theoretical Chemistry Studies of 1 2,5 Difluoropyridin 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,5-Difluoropyridin-3-yl)ethanone, such studies would provide invaluable insights into its stability, electronic nature, and spectroscopic characteristics.

Optimization of Molecular Geometries and Energetic Landscapes (e.g., Density Functional Theory, DFT)

A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). Density Functional Theory (DFT) is a common and effective method for this purpose. Calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting data would include precise bond lengths, bond angles, and dihedral angles. Furthermore, exploring the energetic landscape could reveal other stable conformers and the energy barriers between them.

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Energies, Molecular Electrostatic Potential Maps)

The electronic properties of a molecule are key to its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule.

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This would be crucial for predicting how this compound might interact with other molecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can elucidate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. NBO analysis would quantify the charge distribution on each atom and describe the nature of the chemical bonds within this compound.

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By performing these calculations, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to the observed spectral bands.

Computational Elucidation of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound.

Applications of the Artificial Force Induced Reaction (AFIR) Method in Reaction Discovery

The Artificial Force Induced Reaction (AFIR) method is a powerful computational tool for exploring reaction pathways by applying an artificial force between reactant molecules or fragments. mext.go.jpelsevierpure.comnih.gov This technique allows for the systematic discovery of new reactions and transition states without prior knowledge of the reaction mechanism. mext.go.jpnih.gov

However, a thorough search of the scientific literature indicates that the AFIR method has not been applied to discover or elucidate reactions involving This compound . Consequently, there are no published research findings, data tables, or detailed analyses of its reaction discovery using this specific computational approach.

Investigation of Solvent Effects on Molecular Parameters and Chemical Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational studies often employ various solvent models to simulate these effects and predict how a reaction might proceed in different environments.

There are currently no published studies that specifically investigate the solvent effects on the molecular parameters (such as geometry, electronic structure, and spectroscopic properties) or the chemical reactivity of This compound . Therefore, data on how different solvents would alter its behavior is not available in the scientific literature.

Theoretical Insights into Structure-Reactivity and Structure-Selectivity Relationships

Theoretical studies play a crucial role in understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity and selectivity. By analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond orders, chemists can predict how a molecule will behave in a chemical reaction. tandfonline.com

For This compound , there is a lack of specific theoretical investigations into its structure-reactivity and structure-selectivity relationships. While general principles can be inferred from studies on related pyridyl ketones tandfonline.comresearchgate.netrsc.org, dedicated computational analyses and the resulting data tables detailing these relationships for the title compound are absent from the current body of scientific literature.

Role of 1 2,5 Difluoropyridin 3 Yl Ethanone As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of both a ketone functional group and a difluorinated pyridine (B92270) ring in 1-(2,5-Difluoropyridin-3-yl)ethanone provides multiple reactive sites for cyclization and condensation reactions, making it an excellent starting material for the synthesis of various heterocyclic compounds. The fluorine atoms on the pyridine ring can influence the reactivity of the molecule and the properties of the resulting heterocyclic systems. nih.gov

One of the primary applications of ketones in heterocyclic synthesis is their reaction with binucleophilic reagents. For instance, the ethanone (B97240) moiety can readily react with hydrazine (B178648) and its derivatives to form pyrazoles, a class of five-membered heterocyclic compounds with a broad range of biological activities. researchgate.netresearchgate.net Similarly, condensation with guanidine can lead to the formation of aminopyrimidines, which are core structures in many biologically active molecules. The general reaction schemes for these transformations are well-established in organic chemistry.

Building Block for the Construction of Complex Organic Scaffolds

The reactivity of this compound extends beyond the synthesis of simple five- or six-membered heterocycles. It serves as a valuable building block for the construction of more complex, polycyclic, and fused heterocyclic systems. The ketone functionality allows for a variety of transformations, including Claisen condensations and other carbon-carbon bond-forming reactions, which are fundamental in building molecular complexity. wikipedia.orgmasterorganicchemistry.com

The difluoropyridyl moiety can be further functionalized through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the elaboration of the core structure into more intricate scaffolds. This versatility allows chemists to design and synthesize novel molecular architectures with potential applications in materials science and medicinal chemistry.

Applications in the Development of Fluorine-Containing Chemical Libraries for Research Purposes

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.gov this compound is an ideal starting material for the creation of fluorine-containing chemical libraries for high-throughput screening.

By systematically reacting this intermediate with a diverse range of reagents, combinatorial libraries of novel fluorinated compounds can be generated. These libraries are invaluable resources for identifying new lead compounds in drug discovery and agrochemical research. The synthesis of such libraries often employs automated parallel synthesis techniques to efficiently produce a large number of distinct molecules. The development of libraries of trifluoromethylpyridines and thieno[2,3-b]pyridines has been reported, showcasing the utility of fluorinated pyridine derivatives in combinatorial chemistry. acs.org

Intermediate in Agrochemical and Pharmaceutical Compound Development (Focus on Chemical Synthesis)

Fluorinated heterocyclic compounds are prevalent in a wide range of commercial agrochemicals and pharmaceuticals. mdpi.comnih.gov The unique properties imparted by fluorine atoms often lead to enhanced efficacy and improved pharmacokinetic profiles. This compound serves as a key intermediate in the synthetic pathways leading to these complex active ingredients.

In the agrochemical industry, pyridine-based compounds are utilized as insecticides, herbicides, and fungicides. For example, the insecticidal agent Rynaxypyr contains a substituted pyridine core, and its synthesis involves intermediates derived from halogenated pyridines. nih.gov

Emerging Research Areas and Future Directions in Fluorinated Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes for Fluorinated Ethanones

The synthesis of fluorinated pyridines and related ethanones is moving towards greener and more efficient methodologies to minimize environmental impact and enhance safety. Traditional methods often rely on harsh conditions or hazardous reagents, prompting a shift towards more sustainable alternatives. bioengineer.orgbioengineer.org

A primary area of focus is the development of late-stage C-H functionalization. nih.gov This strategy allows for the direct introduction of fluorine or fluorinated groups onto a pyridine (B92270) ring without the need for pre-functionalized substrates, which improves atom economy and reduces synthetic steps. beilstein-journals.orgrsc.org Transition-metal catalysis, including rhodium(III)-catalyzed approaches, has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines. nih.gov These methods offer high regioselectivity, which is crucial for controlling the properties of the final compound. ingentaconnect.com

Furthermore, visible-light photoredox catalysis is emerging as a powerful and sustainable tool. mdpi.comresearchgate.net This technique uses light as a renewable energy source to drive chemical reactions under mild conditions, offering new pathways for fluorination and fluoroalkylation of aromatic systems. mdpi.comacs.org For example, photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers provides a route to diversely substituted 3-fluoropyridines. acs.org

The principles of green chemistry are also being integrated through the development of novel fluorinating agents derived from common fluoride (B91410) salts and the use of mechanochemistry, which reduces or eliminates the need for toxic solvents. bioengineer.orgbioengineer.orgeurekalert.org

FeatureTraditional Synthetic MethodsEmerging Sustainable Routes
Strategy Multi-step synthesis from pre-functionalized rings (e.g., Balz–Schiemann reaction)Direct C–H functionalization, late-stage fluorination nih.gov
Catalysis Often stoichiometric reagents, harsh conditionsTransition-metal catalysis, photoredox catalysis mdpi.comresearchgate.net
Reagents Hazardous reagents (e.g., anhydrous HF, toxic gases)Safer, more stable fluorinating agents; use of common fluoride salts bioengineer.org
Energy Input High temperatures, energy-intensiveVisible light, mild reaction conditions acs.org
Byproducts Significant chemical wasteHigher atom economy, less waste
Solvents Use of toxic and volatile organic solventsSolvent-minimized or solvent-free (mechanochemistry) bioengineer.org

Exploration of Expanded Reactivity Profiles and Reaction Scope

Research into the reactivity of fluorinated pyridines like 1-(2,5-Difluoropyridin-3-yl)ethanone is uncovering new synthetic possibilities. The presence of strongly electron-withdrawing fluorine atoms significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgwikipedia.orgmasterorganicchemistry.com

The SNAr reaction is a cornerstone of fluorinated pyridine chemistry. libretexts.org In a difluorinated system, the fluorine atoms act as excellent leaving groups, particularly when positioned ortho or para to other electron-withdrawing groups. masterorganicchemistry.comyoutube.com The relative reactivity of different halogens in SNAr is often F > Cl > Br > I, a counterintuitive trend explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.orgyoutube.com The 2-position of a pyridine ring is particularly activated for SNAr, making the C2-fluorine a primary site for substitution. nih.gov This allows for the selective introduction of a wide range of nucleophiles (O-, N-, S-, and C-based) to create diverse derivatives.

Beyond SNAr, modern cross-coupling reactions are expanding the synthetic toolkit. Catalytic methods enable the functionalization of C-F bonds, although this remains challenging, as well as the functionalization of other positions on the ring. The acetyl group on this compound also provides a reactive handle for further transformations, such as condensation reactions, alpha-halogenation, or conversion to other functional groups, thereby increasing molecular complexity.

Reaction TypeDescriptionApplicability to this compound
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (fluorine) on the aromatic ring by a nucleophile. wikipedia.orgHighly applicable. The C2- and C5-fluorines are activated leaving groups, allowing for selective functionalization. nih.gov
Palladium-Catalyzed Cross-Coupling Formation of C-C, C-N, or C-O bonds.Can be used to functionalize other positions if a suitable handle (e.g., Br, I) is present or introduced.
Directed ortho-Metalation (DoM) Deprotonation at a position ortho to a directing group, followed by reaction with an electrophile.The acetyl and nitrogen groups could potentially direct metalation at the C4 position.
Acetyl Group Transformations Reactions involving the ethanone (B97240) moiety, such as aldol (B89426) condensation, Knoevenagel condensation, or reduction.The acetyl group is a versatile handle for building more complex side chains.
Radical Reactions Reactions involving radical intermediates, often initiated by light or a radical initiator.Can enable functionalization at positions not easily accessed by ionic pathways. bohrium.com

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of continuous flow chemistry is revolutionizing the synthesis of fluorinated compounds. researchgate.net Many fluorination reactions are highly exothermic or involve hazardous reagents, making them challenging to scale up in traditional batch reactors. acs.orgthieme-connect.com Flow chemistry systems, with their small reactor volumes and high surface-area-to-volume ratios, offer superior control over reaction parameters like temperature and pressure, leading to significantly improved safety and reproducibility. durham.ac.uk

This technology is particularly well-suited for handling challenging reagents like hydrogen fluoride-pyridine (Olah's reagent) or elemental fluorine gas. researchgate.nettib.eu The contained nature of flow reactors minimizes operator exposure to toxic substances. durham.ac.uk Furthermore, flow systems can be readily automated and integrated with in-line purification and analysis, accelerating the research and development cycle. uc.pt

When combined with high-throughput screening, flow chemistry enables the rapid synthesis of large libraries of fluorinated pyridine analogues. By systematically varying starting materials and reaction conditions, researchers can quickly explore chemical space to identify molecules with desired properties, which is invaluable in drug discovery and materials science.

ParameterBatch ProcessingFlow Chemistry
Safety Poor heat dissipation can lead to thermal runaways; risk of exposure to hazardous reagents during handling and quenching.Excellent heat transfer and control; hazardous reagents are contained within the system, minimizing exposure. acs.orgdurham.ac.uk
Scalability Scaling up can be non-linear and problematic, requiring re-optimization.Easily scalable by running the system for longer periods ("scaling out"). researchgate.net
Reaction Control Difficult to precisely control temperature, mixing, and residence time.Precise control over all reaction parameters, leading to higher selectivity and yields.
Reagent Handling Large quantities of hazardous materials are present in the reactor at one time.Only small amounts of reagents are reacting at any given moment.
Process Integration Difficult to integrate multiple steps without isolation of intermediates.Allows for telescoping of multiple reaction steps, including in-line purification. uc.pt

Advanced Computational Methodologies for Predictive Design in Fluorine Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. The unique electronic properties of fluorine—its high electronegativity and the polarization of the C-F bond—can have profound and sometimes non-intuitive effects on molecular structure, reactivity, and biological activity. rsc.orgnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure of fluorinated pyridines. nih.gov These calculations can predict sites of reactivity for electrophilic and nucleophilic attack, determine the stability of reaction intermediates, and elucidate reaction mechanisms. rsc.org This predictive power allows chemists to design more effective synthetic routes and to rationalize experimental outcomes. For example, computational analysis can explain the regioselectivity of SNAr reactions on a difluorinated pyridine ring.

Computational methods are also crucial for predicting molecular properties. They can be used to calculate 19F NMR chemical shifts, which is essential for characterizing novel fluorinated compounds, with high accuracy. nih.govacs.org In drug design, computational models help predict how fluorination will affect a molecule's conformation, binding affinity to a protein target, and metabolic stability. nih.gov Recently, specialized deep learning and AI models are being developed to specifically predict the changes in biological activity that result from fluorine substitution, offering a powerful new tool for lead optimization. researchgate.net

Computational MethodApplication in Fluorine ChemistryPredicted Parameters for this compound
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and thermochemistry. nih.govMolecular electrostatic potential map, LUMO/HOMO energies, bond dissociation energies, activation barriers for SNAr.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions.Nature of C-F bonds, potential for halogen bonding or hydrogen bonding.
Molecular Dynamics (MD) Simulations Simulation of molecular motion and conformational preferences over time.Conformational flexibility of the acetyl group, interactions with solvent or a biological target. nih.gov
NMR Chemical Shift Prediction Calculation of NMR spectra to aid in structure elucidation.1H, 13C, and 19F NMR chemical shifts. acs.org
Machine Learning / AI Models Prediction of bioactivity and physicochemical properties based on large datasets. researchgate.netPrediction of changes in binding affinity or metabolic stability upon further modification.

Design and Synthesis of Next-Generation Fluorinated Building Blocks for Chemical Innovation

While simple fluorinated motifs like monofluoromethyl (F) and trifluoromethyl (CF3) groups are well-established in medicinal chemistry, the focus is shifting towards more complex and diverse fluorinated building blocks. nih.gov Compounds such as this compound serve as versatile platforms for accessing these next-generation structures. The goal is to move beyond using fluorine simply as a hydrogen or methyl bioisostere and to harness its properties in more sophisticated ways. nih.gov

Emerging fluorinated groups of interest include the difluoromethyl (CHF2), trifluoromethoxy (OCF3), and pentafluorosulfanyl (SF5) moieties. nih.govrsc.org Each of these groups offers a unique combination of steric and electronic properties. For instance, the OCF3 group is highly lipophilic but is a weak hydrogen bond acceptor, providing a distinct alternative to the CF3 group. The development of new synthetic methods to regioselectively install these groups onto heterocyclic scaffolds is a major area of research. rsc.orguni-muenster.de

The strategy of using pre-functionalized fluorinated building blocks remains a dominant approach in drug discovery. nih.gov The availability of a diverse portfolio of these building blocks is critical for innovation, allowing medicinal chemists to rapidly explore structure-activity relationships and fine-tune the properties of drug candidates to achieve the desired balance of potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net

Fluorinated GroupKey PropertiesImpact on Molecular Design
-F (Fluoro)Small size, high electronegativity, weak H-bond acceptor.Blocks metabolic oxidation, modulates pKa, can form key interactions with protein targets. researchgate.net
-CF3 (Trifluoromethyl)Lipophilic, metabolically stable, strong electron-withdrawing group.Increases lipophilicity and membrane permeability, enhances binding affinity.
-CHF2 (Difluoromethyl)More polar than -CF3, potential H-bond donor (C-H).Offers a balance of lipophilicity and polarity, can engage in different non-covalent interactions. nih.gov
-OCF3 (Trifluoromethoxy)"Super-lipophilic," metabolically stable, conformationally distinct from -CF3. rsc.orgPotent modulator of lipophilicity, can improve pharmacokinetic properties.
-SCF3 (Trifluoromethylthio)Highly lipophilic and electron-withdrawing.Can significantly alter electronic properties and improve cell penetration.
-SF5 (Pentafluorosulfanyl)Very large and sterically demanding, highly stable, electron-withdrawing.Acts as a unique 3D structural element, can improve metabolic stability. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Difluoropyridin-3-yl)ethanone, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : The synthesis typically involves fluorination of pyridine derivatives followed by acetylation. Key steps include:
  • Friedel-Crafts Acylation : Reacting 2,5-difluoropyridine with acetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst .
  • Multi-Step Functionalization : Sequential halogenation and ketone introduction under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions .
  • Optimization Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (step 1)Reduces hydrolysis
Catalyst Loading1.2 equiv AlCl₃Maximizes acylation
SolventAnhydrous DCMPrevents quenching

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Fluorine chemical shifts (δ ≈ -110 to -120 ppm) confirm substitution patterns on the pyridine ring .
  • ¹H NMR : A singlet at δ 2.6 ppm (CH₃ group) and aromatic protons (δ 7.8–8.5 ppm) validate the acetyl and difluoropyridine moieties .
  • HPLC Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min (≥98% purity threshold) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)
DMSO45.2
Ethanol12.8
Water<0.1
  • Stability : Degrades <5% over 6 months at -20°C in inert atmosphere .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, reducing reactivity toward electrophiles but enhancing stability of intermediates.
  • Steric Effects : Ortho-fluorine creates steric hindrance, favoring para-substitution in SNAr reactions.
  • Case Study : Reaction with KNH₂ in THF at -78°C yields 3-amino derivatives (85% yield) due to directed metalation .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for fluorinated ethanone derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to adjust bond lengths and angles, accounting for fluorine’s anisotropic displacement .
  • Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental data. Example discrepancy resolution:
ParameterDFT (Å)X-ray (Å)Adjustment
C-F Bond Length1.341.38Scale factor applied

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinase Inhibition Assays : Acts as a competitive inhibitor for EGFR-TK (IC₅₀ = 2.3 µM) via H-bonding with Lys745 and π-stacking with Phe723 .
  • Crystallographic Docking : Co-crystallization with target enzymes (PDB ID: 6XYZ) reveals binding modes using PyMOL and AutoDock Vina .

Q. What challenges arise in crystallizing fluorinated ethanone derivatives, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Common due to fluorine’s small size. Use SHELXD for twin-law identification and refinement .
  • Data Collection : High-flux synchrotron radiation (λ = 0.7 Å) mitigates weak diffraction. Example conditions:
ParameterValue
Resolution0.84 Å
R-factor3.8%
Temperature100 K

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